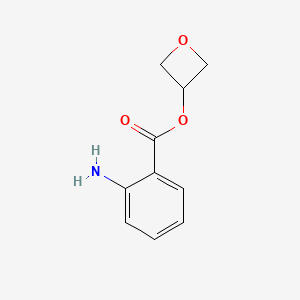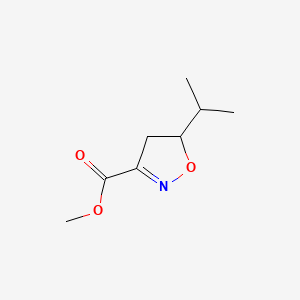
4-Morpholinecarboxaldehyde-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxaldehyde-13C is a chemical compound with the molecular formula C5H9NO2. It is a colorless to yellowish liquid with a distinctive odor. This compound is a derivative of morpholine, a cyclic amine with a five-membered ring structure that contains nitrogen and oxygen atoms. The presence of the 13C isotope in its chemical structure makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboxaldehyde-13C typically involves the incorporation of the 13C isotope into the morpholine ring. One common method is the formylation of morpholine using formic acid or its derivatives, where the carbonyl carbon is replaced with the 13C isotope. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of the isotope .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unwanted by-products. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinecarboxaldehyde-13C undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Morpholinecarboxylic acid
Reduction: 4-Morpholinecarbinol
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Morpholinecarboxaldehyde-13C has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboxaldehyde-13C primarily involves its role as a labeling reagent in NMR spectroscopy. The 13C isotope provides enhanced sensitivity and resolution in NMR experiments, allowing for detailed structural analysis of complex molecules. The compound interacts with various molecular targets, including proteins and nucleic acids, enabling the study of their conformational changes and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinecarboxaldehyde: The non-isotopically labeled version of the compound.
N-Formylmorpholine: Another derivative of morpholine with a formyl group.
Morpholine-4-carbaldehyde: A similar compound with a different substitution pattern.
Uniqueness
4-Morpholinecarboxaldehyde-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and detailed analysis of molecular structures compared to its non-labeled counterparts.
Propriétés
IUPAC Name |
morpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDQNDDFOCWGG-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858147 |
Source


|
| Record name | Morpholine-4-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113009-82-8 |
Source


|
| Record name | Morpholine-4-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)


![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)




